molecular formula C8H14ClNO2 B2953769 Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride CAS No. 2155840-01-8

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

Cat. No.: B2953769
CAS No.: 2155840-01-8
M. Wt: 191.66
InChI Key: CCFXXWACGCJWTL-QMGYSKNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

A study by Onogi, Higashibayashi, and Sakurai (2012) presented the microwave-assisted synthesis of Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through an unexpected stereoselective substitution reaction. This method provided high yields in short times and showed unusual endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton, illustrating the compound's potential in efficient and selective organic synthesis processes (Onogi, Higashibayashi, & Sakurai, 2012).

Asymmetric Synthesis

Waldmann and Braun (1991) reported on the asymmetric synthesis of bicyclic amino acid derivatives by Aza-Diels-Alder reactions, producing derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. These reactions demonstrated the compound's utility in creating chiral bicyclic structures, important for developing novel pharmaceuticals and materials (Waldmann & Braun, 1991).

Regioselective Cycloaddition

Molchanov and Tran (2013) explored the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to Methyl 2-Benzylidenecyclopropanecarboxylate, resulting in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study highlighted the compound's versatility in cycloaddition reactions, contributing to the development of novel bicyclic compounds with potential applications in medicinal chemistry and material science (Molchanov & Tran, 2013).

Proteasome Regulator Marizomib

A study on the proteasome regulator Marizomib, a derivative of Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride, compared its cellular transport characteristics to its analogs. Marizomib exhibited prolonged inhibition, attenuated efflux, and greater cytotoxicity than its reversible analogs, underscoring the compound's significant potential in cancer therapy. The study provided insights into the mechanisms underlying the differences in cytotoxic potencies, which could inform the development of more effective cancer treatments (Obaidat et al., 2011).

Properties

IUPAC Name

methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFXXWACGCJWTL-QMGYSKNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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